Monensin, decyl ester
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Overview
Description
Monensin, decyl ester is a lipid-soluble conjugate of Monensin, a potent ionophore antibiotic. This compound is widely used in poultry and livestock coccidiostasis due to its ability to disrupt ion transport mechanisms. This compound is also utilized in ion-selective electrodes, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monensin, decyl ester can be synthesized through the esterification of Monensin with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Monensin, decyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Monensin and decanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the Monensin moiety.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Hydrolysis: Monensin and decanol.
Oxidation: Oxidized derivatives of Monensin.
Substitution: Various Monensin derivatives depending on the nucleophile used.
Scientific Research Applications
Monensin, decyl ester has a wide range of scientific research applications, including:
Chemistry: Used in ion-selective electrodes for the detection of specific ions in solution.
Biology: Investigated for its potential antineoplastic activities and its impact on ion transport mechanisms in cellular systems.
Medicine: Explored for its antimicrobial properties and potential use in treating infections caused by drug-resistant pathogens.
Industry: Utilized in the beef and dairy industries to prevent coccidiosis and increase the production of propionic acid.
Mechanism of Action
Monensin, decyl ester functions as an ionophore, facilitating the transport of monovalent cations such as sodium, potassium, and lithium across lipid membranes. This transport disrupts ionic gradients, leading to altered cellular physiology. The compound acts as an Na+/H+ antiporter, exchanging sodium ions for protons and thereby affecting cellular ion homeostasis .
Comparison with Similar Compounds
Monensin, decyl ester is unique among ionophores due to its specific ester linkage, which enhances its lipid solubility and ion transport capabilities. Similar compounds include:
Monensin A methyl ester: Another derivative of Monensin with similar ionophoric properties.
Valinomycin: A neutral ionophore that selectively transports potassium ions.
Gramicidin: A quasi-ionophore that forms channels in lipid membranes for ion transport.
This compound stands out due to its specific applications in ion-selective electrodes and its potential antineoplastic activities, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
decyl 4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82O11/c1-11-13-14-15-16-17-18-19-24-52-42(49)34(8)39(51-10)33(7)40-32(6)35(48)27-45(55-40)23-22-43(9,57-45)37-20-21-44(12-2,54-37)41-30(4)26-36(53-41)38-29(3)25-31(5)46(50,28-47)56-38/h29-41,47-48,50H,11-28H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPTWXLIOHMQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(CC)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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